molecular formula C₁₀¹³C₆H₁₀ B1146613 Pyrene CAS No. 1346601-04-4

Pyrene

Cat. No. B1146613
M. Wt: 208.21
InChI Key:
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Description

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is distinguished by its unique photophysical and electronic properties, making it a valuable component in materials, supramolecular, and biological chemistry. Its utility, however, is often limited by the challenges associated with its direct substitution, prompting the development of indirect synthesis methods to create pyrenes with novel substitution patterns for various applications (Casas-Solvas, Howgego, & Davis, 2014).

Synthesis Analysis

A variety of indirect methods have been developed to synthesize substituted pyrenes, overcoming the limitations of direct substitution. These methods include reductions of pyrene, transannular ring closures, and cyclizations of biphenyl intermediates, enabling the creation of pyrenes with unusual substitution patterns for new molecular architectures (Casas-Solvas, Howgego, & Davis, 2014).

Molecular Structure Analysis

The molecular structure of pyrene, characterized by its extended rigid framework, allows for the exploration of diverse photophysical properties and applications. For example, pyrene-based ligands have been extensively utilized in the synthesis of metal-organic frameworks (MOFs) due to their unique optical and electronic characteristics (Kinik et al., 2021).

Chemical Reactions and Properties

Pyrene's chemical reactivity is influenced by its polycyclic aromatic structure, enabling various chemical modifications. The development of methods for the regioselective synthesis of functionalized pyrenes, such as the unexpected 1,2-phosphinyl migration, highlights the potential for further functionalization and diversification of pyrene derivatives (Qiu et al., 2018).

Physical Properties Analysis

Pyrene exhibits distinct physical properties, including high thermal stability and fluorescence quantum efficiency. These properties have been leveraged in the synthesis of pyrene-based conductive polymers, demonstrating outstanding solubility, fluorescence intensity, thermal stability, and electrochromic properties (Li et al., 2021).

Chemical Properties Analysis

The chemical properties of pyrene, such as its ability to undergo oxidation to form 4,5-diones or 4,5,9,10-tetraones under mild conditions using ruthenium(III) chloride, illustrate its versatility in chemical transformations. This controlled oxidation demonstrates pyrene's potential for further chemical exploration and application (Hu, Zhang, & Harris, 2005).

Safety And Hazards

Pyrene may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . Pyrene is also used in the fabrication of photovoltaic cells and organic light-emitting diodes (OLEDs) . Future research directions include the design and development of novel pyrene-based structures and their utilization for different applications .

properties

IUPAC Name

pyrene
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InChI

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H
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InChI Key

BBEAQIROQSPTKN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
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Molecular Formula

C16H10
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Related CAS

41496-25-7, 17441-16-6
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DSSTOX Substance ID

DTXSID3024289
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Molecular Weight

202.25 g/mol
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Physical Description

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998), Dry Powder, Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline], Solid, PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS., Colorless solid, solid and solutions have a slight blue fluorescence.
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Boiling Point

759 °F at 760 mmHg (EPA, 1998), 394 °C, 404.00 °C. @ 760.00 mm Hg, 404 °C, 759 °F
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Flash Point

>200.0 °C (>392.0 °F)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.135 mg/L at 25 °C, In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L), Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, ligroin, Partially soluble in organic solvents, 0.000135 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 0.135
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Density

1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.271 g/cu cm at 23 °C, 1.27 g/cm³, 1.27 at 73.4 °F
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Vapor Pressure

2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992), 0.0000045 [mmHg], 4.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at ? °C: 0.08, depends upon the specific compound
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Impurities

... The usual contaminant which gives it a yellow color is tetracene.
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Product Name

Pyrene

Color/Form

Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless, Pale yellow plates (from toluene, sublimes), Colorless solid (tetracene impurities give yellow color)

CAS RN

129-00-0
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Melting Point

313 °F (EPA, 1998), 150.62 °C, 151.2 °C, 151 °C, 313 °F
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pyrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PYRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/867
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Citations

For This Compound
785,000
Citations
DH Phillips - Nature, 1983 - nature.com
It is fifty years since the publication of the report on the isolation, from coal tar, and identification of the potent chemical carcinogen benzo(a)pyrene, the culmination of over 10 years of …
Number of citations: 754 www.nature.com
TM Figueira-Duarte, K Mullen - Chemical reviews, 2011 - ACS Publications
… describe many efforts to manage the pyrene chemical challenges and, consequently, establish a new pyrene chemistry that allows the use of pyrene in organic electronics. Moreover, …
Number of citations: 420 pubs.acs.org
JF Collins, JP Brown, SV Dawson, MA Marty - Regulatory toxicology and …, 1991 - Elsevier
Benzo[a]pyrene is the most studied carcinogenic polycyclic aromatic hydrocarbon and one of the most potent, and it is often used as a toxicological prototype or surrogate for all …
Number of citations: 171 www.sciencedirect.com
A Camerman, J Trotter - Acta Crystallographica, 1965 - scripts.iucr.org
Crystals of pyrene, C16H10, are monoclinic with four molecules in a unit cell of dimensions a= 13-649, b= 9-25~, c= 8" 470/~, fl= 100" 28, space group P21/a. The intensities of the …
Number of citations: 222 scripts.iucr.org
HH Liste, M Alexander - Chemosphere, 2000 - Elsevier
… pyrene in soil. The test method allowed for analysis of the entire sample of soil. More pyrene … Within approximately 8 weeks, as much as 74% of the pyrene disappeared from vegetated …
Number of citations: 380 www.sciencedirect.com
G Bains, AB Patel, V Narayanaswami - Molecules, 2011 - mdpi.com
… the use of pyrene and its derivatives as a probe to study biomolecules. Pyrene is one of the … The review will focus only on the use of pyrene to monitor conformation and conformational …
Number of citations: 304 www.mdpi.com
J Aguiar, P Carpena, JA Molina-Bolıvar… - Journal of colloid and …, 2003 - Elsevier
… Below the CMC the pyrene 1:3 ratio value … the pyrene 1:3 ratio decreases rapidly, indicating that the pyrene is sensing a more hydrophobic environment. Above the CMC, the pyrene 1:3 …
Number of citations: 837 www.sciencedirect.com
YU Zeng, PKA Hong, DA Wavrek - Water Research, 2000 - Elsevier
… Pyrene of natural and … of pyrene involving chemical oxidation followed by biological treatment. The objectives were to: (1) provide mechanistic details in the degradation of pyrene …
Number of citations: 119 www.sciencedirect.com
RJ Grosser, D Warshawsky… - Applied and Environmental …, 1991 - Am Soc Microbiol
We studied the mineralization of pyrene, carbazole, and benzo[a]pyrene in soils obtained from three abandoned coal gasification plants in southern Illinois. The soils had different …
Number of citations: 396 journals.asm.org
JD Moody, JP Freeman, PP Fu… - Applied and …, 2004 - Am Soc Microbiol
… benzo[a]pyrene, initially metabolized by microsomal cytochrome P450 enzymes to benzo[a]pyrene 7,8-epoxide, which is hydrolyzed by epoxide hydrolase to form benzo[a]pyrene 7,8-…
Number of citations: 247 journals.asm.org

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